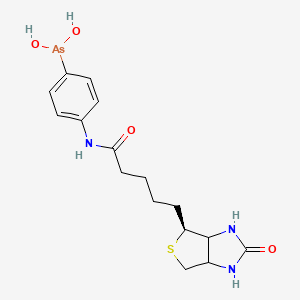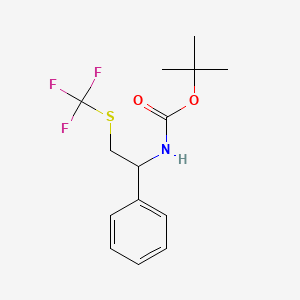
(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it a valuable component in various applications.
Métodos De Preparación
The synthesis of (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of a photoredox catalyst and visible light . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can be oxidized to form sulfoxides or sulfones, and it can undergo nucleophilic substitution to introduce different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be utilized in the development of pharmaceuticals due to its stability and lipophilicity .
Mecanismo De Acción
The mechanism of action of (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester can be compared to other similar compounds, such as sulfonimidates and triflamides . These compounds also feature sulfur-containing functional groups and are used in various chemical and biological applications. the presence of the trifluoromethyl group in this compound provides unique properties, such as increased chemical stability and lipophilicity, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H18F3NO2S |
|---|---|
Peso molecular |
321.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19) |
Clave InChI |
FBAQDTJKERSFOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) 2-methylpropanoate](/img/structure/B15130306.png)
![9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;hydrate;dihydrochloride](/img/structure/B15130311.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B15130318.png)
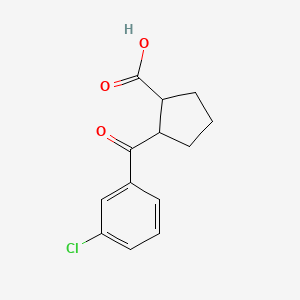
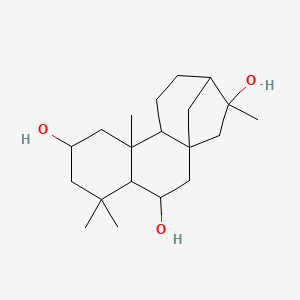
![7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B15130333.png)
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15130339.png)
![5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B15130346.png)
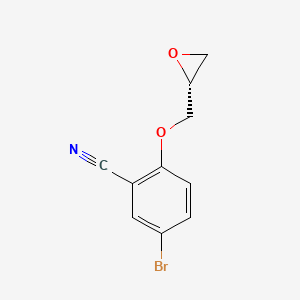
![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)
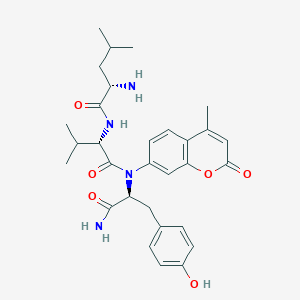
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
